![molecular formula C15H19N3O B4288430 4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine](/img/structure/B4288430.png)
4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine
Vue d'ensemble
Description
4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine, also known as PD-0332991, is a small molecule inhibitor that has shown great potential in the field of cancer research. This compound was first discovered by Pfizer, Inc. and has since been the subject of extensive scientific research due to its promising anti-cancer properties. In
Mécanisme D'action
4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine works by inhibiting the activity of CDK4/6, which are enzymes that regulate the progression of the cell cycle. CDK4/6 are responsible for the phosphorylation of the retinoblastoma protein (Rb), which is a tumor suppressor that prevents cells from dividing uncontrollably. When Rb is phosphorylated by CDK4/6, it becomes inactive, allowing cells to enter the S phase of the cell cycle and replicate their DNA. By inhibiting CDK4/6, 4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine prevents Rb phosphorylation and halts the cell cycle, ultimately leading to cell death.
Biochemical and Physiological Effects
4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. 4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In clinical trials, 4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine has demonstrated promising results in the treatment of breast cancer, with some patients experiencing a significant reduction in tumor size and improved progression-free survival.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells in vitro. It has also been shown to have low toxicity and high selectivity for CDK4/6, making it a promising candidate for cancer treatment. However, 4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, it has been shown to have limited efficacy in some types of cancer, such as pancreatic cancer.
Orientations Futures
There are several future directions for the study of 4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine. One area of research is the development of new formulations and delivery methods that can improve the solubility and efficacy of the compound. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine treatment. Additionally, there is ongoing research into the combination of 4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine with other cancer treatments, such as immunotherapy, to improve overall treatment outcomes. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine in the treatment of various types of cancer.
Applications De Recherche Scientifique
4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit cyclin-dependent kinase 4 and 6 (CDK4/6), which play a crucial role in cell cycle regulation. By inhibiting CDK4/6, 4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine can prevent cancer cells from dividing and proliferating, ultimately leading to their death. This compound has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer, including breast cancer, melanoma, and glioblastoma.
Propriétés
IUPAC Name |
4-[3-(1-methoxyethyl)phenyl]-N,6-dimethylpyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-8-14(18-15(16-3)17-10)13-7-5-6-12(9-13)11(2)19-4/h5-9,11H,1-4H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJVVOJLPGYRAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C2=CC(=CC=C2)C(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.